3-(Difluoromethoxy)-1-fluoronaphthalene
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Overview
Description
3-(Difluoromethoxy)-1-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-1-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The fluorine atom can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-1-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1-fluoronaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes through hydrogen bonding and hydrophobic interactions . The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Another compound with a difluoromethoxy group, used in similar applications.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group, known for their stability and lipophilicity.
Uniqueness
3-(Difluoromethoxy)-1-fluoronaphthalene is unique due to the combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7F3O |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-10-6-8(15-11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
InChI Key |
VAGVXTGQMDCZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)OC(F)F |
Origin of Product |
United States |
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